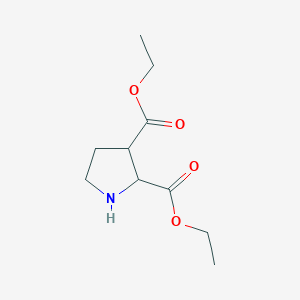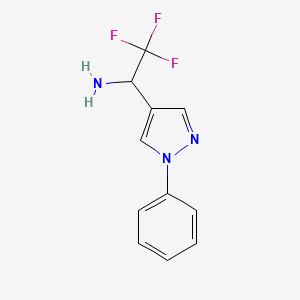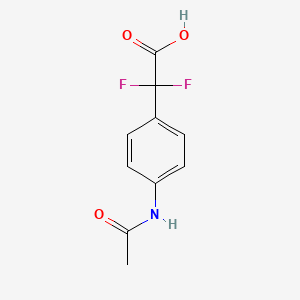![molecular formula C9H12N2OSi B13597970 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves several steps. One common method includes the reaction of pyrazinone derivatives with trimethylsilylethynyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
化学反応の分析
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .
類似化合物との比較
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
Ethynyltrimethylsilane: Known for its use in polymerization and cross-coupling reactions.
3-(Trimethylsilyl)ethynyl benzonitrile: Used in the synthesis of various organic compounds.
Trimethylsilylethynyl-substituted pyrene: Studied for its fluorescent properties and applications in sensing. The uniqueness of this compound lies in its specific structure and the presence of the pyrazinone moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H12N2OSi |
|---|---|
分子量 |
192.29 g/mol |
IUPAC名 |
3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)7-4-8-9(12)11-6-5-10-8/h5-6H,1-3H3,(H,11,12) |
InChIキー |
SZKJTLUIODUOMH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=NC=CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)








![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)




